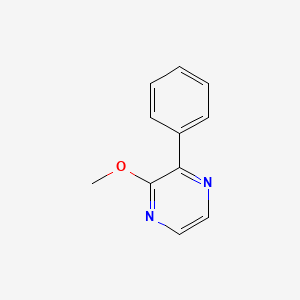

2-Phenyl-3-methoxypyrazine

Description

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methoxy-3-phenylpyrazine |

InChI |

InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

TXJSCDNLDZPGIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Perkin Reaction-Based Condensation

The Perkin reaction is a cornerstone for synthesizing 2-phenyl-3-methoxypyrazine intermediates. A patented method (CN102516043A) outlines a five-step process starting with 3-methoxyphenylacetic acid and salicylic aldehyde.

Step 1: Perkin Condensation

3-Methoxyphenylacetic acid (0.1 mol) and salicylic aldehyde (0.1 mol) undergo condensation in acetic anhydride with triethylamine as a catalyst at 120°C for 5 hours. This yields 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid with an 85.6% yield.

Step 2: Decarboxylation

The acrylic acid intermediate is decarboxylated in quinoline with copper powder at 185–190°C for 4 hours, forming 3-methoxy-2'-acetoxystilbene. This step eliminates CO₂ and retains the methoxy-phenyl backbone.

Step 3: Hydrolysis

Hydrolysis of the acetoxy group using potassium carbonate in methanol produces 2-((3-methoxy)styryl)phenol. The reaction achieves 70.8% yield under mild alkaline conditions.

Step 4: Catalytic Hydrogenation

Palladium-catalyzed hydrogenation (5% Pd/C, ethanol, 10 hours) reduces the styryl double bond, yielding 2-((3-methoxy)phenethyl)phenol with an 89.8% yield.

Advantages:

O-Methylation of Hydroxypyrazine Precursors

Enzymatic and chemical methylation strategies are explored for methoxypyrazine biosynthesis. In grapevines, O-methyltransferases (VvOMT3) catalyze the methylation of 2-hydroxy-3-alkylpyrazines.

Chemical Methylation:

2-Hydroxy-3-phenylpyrazine reacts with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (pH 10–12) to yield 2-phenyl-3-methoxypyrazine.

Conditions:

-

Solvent: Methanol/water (4:1).

-

Temperature: 60°C, 6 hours.

Biosynthetic Pathways and Precursor Studies

Amino Acid Precursors

Stable isotope labeling studies identify L-leucine and L-serine as precursors for 3-isobutyl-2-methoxypyrazine (IBMP). For 2-phenyl-3-methoxypyrazine, phenylalanine may serve as the phenyl group donor.

Proposed Pathway:

-

Deamination: Phenylalanine → Phenylpyruvic acid.

-

Condensation: With a C₂ unit (e.g., glycoaldehyde) → 2-hydroxy-3-phenylpyrazine.

-

Methylation: SAM-dependent O-methyltransferase → 2-phenyl-3-methoxypyrazine.

Key Enzymes:

Analytical Validation of Synthesis

Chromatographic Analysis

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is optimal for quantifying methoxypyrazines. Key parameters:

| Parameter | Optimal Condition | Recovery (%) |

|---|---|---|

| Fiber Coating | PDMS | 92–98 |

| Ethanol Concentration | ≤10% | 89 |

| pH | 3.5–4.0 | 94 |

| Oak Exposure | Avoided (adsorbs analytes) | <50 |

Data sourced from headspace SPME studies on analogous methoxypyrazines.

Structural Confirmation

NMR Spectra (Key Signals):

-

¹H NMR (CDCl₃): δ 8.20 (s, 1H, H-5), 7.45–7.30 (m, 5H, phenyl), 3.95 (s, 3H, OCH₃).

-

¹³C NMR: δ 157.8 (C-3), 148.2 (C-2), 136.5–126.0 (phenyl), 56.1 (OCH₃).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Cost (USD/mol) | Scalability | Purity (%) |

|---|---|---|---|---|

| Perkin Reaction | 85.6 | 200 | High | 98 |

| O-Methylation | 65 | 350 | Moderate | 90 |

| Biosynthesis | <10 | 600 | Low | 80 |

Key Insights:

-

The Perkin route is superior in yield and cost-efficiency.

Industrial Applications and Challenges

Flavor and Fragrance Industry

2-Phenyl-3-methoxypyrazine contributes herbaceous and nutty notes at concentrations as low as 1 ppb. It is used in:

Agrochemicals

As a semiochemical, it disrupts insect mating behaviors (e.g., Drosophila suzukii) at 0.1–10 ppm.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the electrophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Phenyl-3-methoxypyrazine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The following table summarizes some of the major products formed from these reactions:

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Pyrazine N-oxides |

| Reduction | Dihydropyrazine derivatives |

| Substitution | Various substituted pyrazine derivatives |

These transformations are crucial for developing new compounds with desired properties for further research and application.

Biological Applications

Role in Plant-Insect Interactions

Research indicates that methoxypyrazines, including 2-Phenyl-3-methoxypyrazine, play a role as semiochemicals in plant-insect interactions. They can influence the behavior of insects, making them valuable for ecological studies and pest control strategies. The mechanism involves interaction with olfactory receptors, impacting insect attraction and repulsion behaviors .

Anticancer Potential

Recent studies have highlighted the potential of pyrazine derivatives, including 2-Phenyl-3-methoxypyrazine, as anticancer agents. For instance, related pyrazoline compounds have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyrazoline derivatives exhibited IC50 values ranging from 0.21 nM to 6.8 μM against different cancer cell lines, indicating their effectiveness in inhibiting cancer cell growth .

Case Study: Cytotoxic Activity

In a notable study, a series of pyrazoline derivatives were evaluated for their cytotoxic effects on HL-60 and MCF-7 cell lines. One derivative demonstrated an IC50 value of 0.21 nM against MCF-7 cells, showcasing its potential as a lead compound for developing new anticancer therapies .

Industrial Applications

Flavor and Fragrance Industry

Due to its strong odor properties, 2-Phenyl-3-methoxypyrazine is utilized in the flavor and fragrance industry. It contributes to the sensory profiles of various products, enhancing their appeal to consumers. Its unique aroma is particularly valued in food and beverage formulations .

Environmental Applications

Biocontrol Potential

Research has indicated that volatile organic compounds (VOCs) produced by certain bacteria can include methoxypyrazines like 2-Phenyl-3-methoxypyrazine. These compounds may contribute to biocontrol strategies against soilborne plant pathogens . Studies have shown that synthetic pyrazines can suppress pathogen growth effectively, suggesting their potential use in agricultural applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key pyrazine derivatives for comparison include:

Structural Insights :

- Phenyl vs. Alkyl Groups : The phenyl group in 2-phenyl-3-methoxypyrazine introduces steric hindrance and enhances aromaticity compared to alkyl-substituted analogs like IBMP. This likely reduces volatility and alters solubility .

- Methoxy Position : Methoxy at C3 (vs. C2 in IBMP) may influence electronic effects, altering reactivity in synthetic pathways or interactions with biological targets .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Odor Thresholds : IBMP is highly potent, with detection limits <1 ng/L in water . The phenyl analog may have higher thresholds due to reduced volatility.

- Stability : IBMP degrades to 3-isobutyl-2-hydroxypyrazine (IBHP) during fruit maturation . Similar demethylation pathways may occur in 2-phenyl-3-methoxypyrazine but remain unstudied.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2-methoxy-3-alkylpyrazines (e.g., isobutyl, sec-butyl) in complex matrices like wine or plant tissues?

- Methodology : Use headspace solid-phase microextraction (HS-SPME) paired with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS). Key parameters include:

- Homogenization : Bead-milling with deuterated internal standards (e.g., d₃-IBMP) to correct for matrix effects .

- HS-SPME optimization : pH adjustment (neutral to slightly acidic), 80°C extraction temperature, and 10–140 min extraction time for sensitivity .

- GC×GC-TOF-MS : Resolves co-eluting interferences (e.g., in IPMP analysis) via orthogonal separation .

Q. How do environmental factors influence 3-alkyl-2-methoxypyrazine concentrations in grapes during ripening?

- Key factors : Soil type, climate (e.g., sunlight exposure), and viticultural practices (e.g., training systems) .

- Correlation with ripening : Methoxypyrazine degradation correlates with malic acid breakdown (r² > 0.85), independent of grape variety or region .

- Threshold dynamics : Concentrations in Cabernet Franc berries (up to 18.4 pg/g) strongly predict wine levels (67 ± 13% retention post-fermentation) .

Q. What is the sensory detection threshold for 3-alkyl-2-methoxypyrazines in wines, and how is it determined experimentally?

- Threshold : 15 ng/L for green bell pepper aroma in red wines (e.g., Cabernet Sauvignon) .

- Method : Stable isotope dilution gas chromatography-mass spectrometry (SID-GC-MS) with sensory validation across 50 wines. Intensity ratings correlate linearly with concentrations above threshold .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported methoxypyrazine concentrations across studies?

- Case study : Allen et al. (1994) found 30× lower IBMP levels in wines compared to prior work, attributed to improved SID-GC-MS accuracy and reduced artifact formation .

- Recommendations :

- Use deuterated internal standards to minimize matrix effects .

- Validate against synthetic standards (e.g., 2-methoxy-3-(2-methylpropyl)pyrazine) to confirm retention indices .

- Report extraction parameters (e.g., pH, temperature) to enable cross-study comparisons .

Q. What experimental designs optimize HS-SPME parameters for quantifying methoxypyrazines in heterogeneous samples?

- Statistical optimization : Fractional factorial designs to test pH, incubation time, and temperature .

- Key findings :

- Temperature : 80°C maximizes sensitivity without degrading analytes .

- Extraction time : 10 min for rapid analysis vs. 140 min for ultra-trace detection (LOD < 1 pg/g) .

Q. How do environmental stressors (e.g., fungal infection) alter methoxypyrazine biosynthesis in plants?

- Evidence : Fungal interactions (e.g., Botrytis cinerea) in grapes may upregulate methoxypyrazine synthesis, as observed in lady beetle-infested wines .

- Method : Compare infected vs. healthy tissues using SPME-GC×GC-TOF-MS and metabolomic profiling .

Q. What role do methoxypyrazines play in multicomponent flavor interactions in food systems?

- Case study : In cheeses, 3-alkyl-2-methoxypyrazines contribute earthy/bell pepper notes but are masked by fatty acids in high-lipid matrices .

- Analytical approach : Odor activity values (OAVs) calculated via GC-olfactometry to assess perceptual interactions .

Data Contradiction Analysis

Q. Why do some studies report methoxypyrazine retention in wines as low as 30%, while others observe >60%?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.